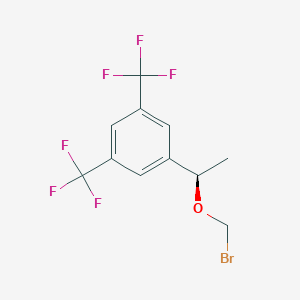

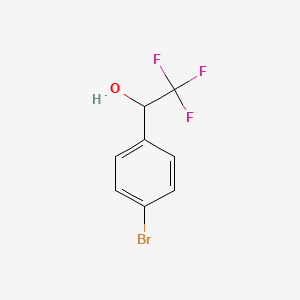

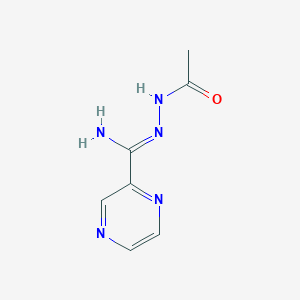

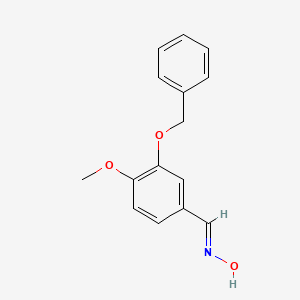

![molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0](/img/structure/B1279270.png)

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide

Overview

Description

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is a boronic acid functionalized derivative of viologenIt is particularly noted for its use as a saccharide sensor in biological fluids .

Mechanism of Action

Target of Action

It is known that bipyridinium compounds often interact with biological macromolecules such as proteins and nucleic acids .

Mode of Action

The compound, being a boronic acid functionalized derivative of viologen, may act as a saccharide sensor in biological fluids

Biochemical Pathways

It is known that bipyridinium compounds can undergo redox reactions, which may influence various biochemical pathways .

Result of Action

Given its potential role as a saccharide sensor, it may influence cellular processes related to carbohydrate metabolism .

Biochemical Analysis

Biochemical Properties

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide plays a significant role in biochemical reactions due to its electroactive nature. It interacts with various enzymes and proteins, primarily through redox reactions. The compound’s bipyridinium core undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in its UV-visible absorption spectra . These redox processes are crucial for its function in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . The compound’s interactions with biomolecules are primarily electrostatic and involve the formation of charge-transfer complexes.

Cellular Effects

In cellular systems, 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide influences various cellular processes. It affects cell signaling pathways by modulating the redox state of cellular components, which can lead to changes in gene expression and cellular metabolism . The compound’s ability to undergo redox cycling can generate reactive oxygen species, which may impact cell viability and function. Additionally, its boronic acid groups can interact with diols on cell surface glycoproteins, potentially affecting cell adhesion and signaling.

Molecular Mechanism

The molecular mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involves its redox properties and interactions with biomolecules. The compound binds to enzymes and proteins through electrostatic interactions and charge-transfer complexes . Its redox cycling can inhibit or activate enzymes by altering their oxidation state. Furthermore, the compound can modulate gene expression by affecting transcription factors and other redox-sensitive proteins. The boronic acid groups also play a role in binding to diols on biomolecules, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that its redox properties can lead to cumulative effects on cellular function, including oxidative stress and changes in metabolic activity. These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide vary with different dosages in animal models. At low doses, the compound can modulate cellular redox states without causing significant toxicity . At higher doses, it can induce oxidative stress and damage to cellular components, leading to adverse effects such as inflammation and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is involved in metabolic pathways that include redox reactions and interactions with enzymes and cofactors . The compound’s redox cycling can influence metabolic flux by altering the oxidation state of key metabolic enzymes. Additionally, its boronic acid groups can interact with metabolites containing diol groups, affecting their stability and function. These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is transported and distributed through interactions with transporters and binding proteins . The compound’s electrostatic properties facilitate its binding to cell membranes and intracellular components. Its distribution is influenced by its redox state, with reduced forms being more likely to accumulate in certain cellular compartments. The boronic acid groups also play a role in targeting the compound to specific tissues and cells.

Subcellular Localization

The subcellular localization of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is determined by its interactions with cellular components and post-translational modifications . The compound is often found in the cytoplasm and mitochondria, where its redox properties can influence cellular respiration and energy production. Targeting signals and modifications, such as phosphorylation, can direct the compound to specific organelles, affecting its activity and function within the cell.

Preparation Methods

The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide can be achieved through the Zincke reaction. This reaction involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions typically include the use of solvents such as ethanol and water, and the process can be carried out under microwave conditions to enhance efficiency .

Chemical Reactions Analysis

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution. The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by significant changes in the UV-vis absorption spectra of the materials . Common reagents used in these reactions include electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . Major products formed from these reactions include conjugated oligomers containing multiple aromatic or heterocyclic residues .

Scientific Research Applications

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide has a wide range of scientific research applications. In chemistry, it is used in the synthesis of conjugated oligomers and polymeric materials containing 4,4’-bipyridine units . In biology and medicine, it serves as a saccharide sensor in biological fluids, making it useful for detecting and measuring sugar levels . Additionally, its electrochemical properties make it valuable in the development of electrochromic devices and data storage systems .

Comparison with Similar Compounds

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is unique due to its boronic acid functionalization, which enhances its ability to interact with saccharides. Similar compounds include other viologen derivatives, such as 4,4’-bipyridinium salts and extended viologens, which also exhibit electrochemical properties but may lack the specific functionalization that makes 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide particularly effective as a saccharide sensor .

Properties

IUPAC Name |

[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSHOLZYTUDGAF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436511 | |

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420816-02-0 | |

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.